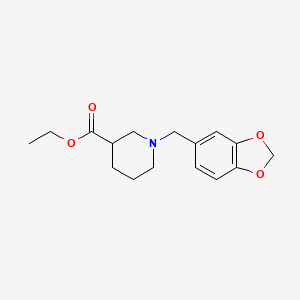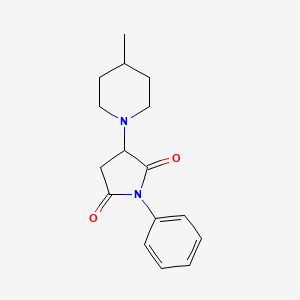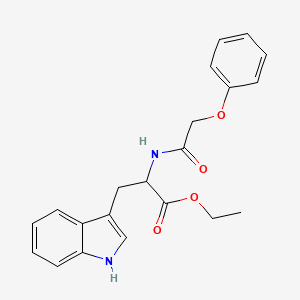![molecular formula C19H31NO B5090734 1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine, commonly known as DMHP, is a chemical compound that belongs to the family of piperidine derivatives. DMHP has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mécanisme D'action
DMHP acts as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes, including ion channel regulation and neurotransmitter release. Activation of the sigma-1 receptor by DMHP leads to the modulation of several signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation. DMHP has also been shown to modulate the activity of several ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit a range of biochemical and physiological effects, including antipsychotic and antidepressant properties, modulation of ion channels, and induction of apoptosis in cancer cells. DMHP has also been shown to improve cognitive function and memory in animal models, making it a promising candidate for the development of new drugs for the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, DMHP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of DMHP, including the development of new drugs for the treatment of mental disorders and cognitive disorders. DMHP also has potential applications in cancer therapy, and further studies are needed to determine its safety and efficacy in humans. Additionally, the role of the sigma-1 receptor in various cellular processes is still not fully understood, and further studies are needed to elucidate its mechanisms of action.
Méthodes De Synthèse
The synthesis of DMHP involves the reaction of 2,4-dimethylphenol with 1-bromohexane in the presence of potassium carbonate. The resulting product is then subjected to a reductive amination reaction with piperidine in the presence of sodium cyanoborohydride to yield DMHP. The purity and yield of DMHP can be improved by recrystallization and column chromatography techniques.
Applications De Recherche Scientifique
DMHP has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, DMHP has been shown to exhibit antipsychotic and antidepressant properties, making it a promising candidate for the development of new drugs for the treatment of mental disorders. In neuroscience, DMHP has been used to study the role of the sigma-1 receptor in the modulation of ion channels and neurotransmitter release. DMHP has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[6-(2,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(18(2)16-17)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRJLMYWIIVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,4-Dimethylphenoxy)hexyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5090655.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)

![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)